molecular formula C8H12N2O B1611573 1-Cyclopentylpyrazol-4-ol CAS No. 75702-86-2

1-Cyclopentylpyrazol-4-ol

Cat. No. B1611573
CAS RN: 75702-86-2
M. Wt: 152.19 g/mol
InChI Key: YWCRJNSISFQOCH-UHFFFAOYSA-N
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Description

1-Cyclopentylpyrazol-4-ol (CPP-4-ol) is an organic compound belonging to the pyrazole family. It is a nitrogen-containing heterocyclic compound, with a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms. CPP-4-ol has a variety of applications in organic synthesis, pharmaceuticals and agrochemicals. It is also used in a range of scientific research studies, due to its unique properties.

Scientific Research Applications

Luminescent Materials

A study on mu-pyrazolate-bridged cyclometalated platinum binuclear complexes demonstrated the synthetic control over Pt...Pt separation, impacting photophysical properties. These complexes, which included pyrazolate derivatives, exhibited a range of emission energies from blue to red, correlating with Pt-Pt distances. This research has implications for the development of new luminescent materials with tunable properties for potential applications in lighting and display technologies (Ma et al., 2005).

Therapeutic Agents

The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives was explored as potential COX-2 inhibitors, highlighting the versatility of the pyrazole scaffold in drug design. The structural diversity achieved in this study underscores the potential of pyrazole derivatives in developing new therapeutics with specific enzymatic inhibitory activity (Patel et al., 2004).

Catalytic Applications

Research on dioxomolybdenum(VI) complexes with pyrazole-based aryloxide ligands showcased their efficacy in the epoxidation of olefins. These complexes were noted for their stability, ease of synthesis, and high catalytic activity, presenting a valuable tool for industrial applications requiring efficient and selective oxidation reactions (Schachner et al., 2012).

Fluorescent Probes and Sensors

A method for the synthesis of highly functionalized pyrazolines via a mild, photoactivated 1,3-dipolar cycloaddition was developed, offering a straightforward approach to creating polysubstituted pyrazolines. This technique has potential applications in developing fluorescent probes and sensors due to the unique fluorescence characteristics of the synthesized compounds (Wang et al., 2007).

properties

IUPAC Name

1-cyclopentylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-5-9-10(6-8)7-3-1-2-4-7/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCRJNSISFQOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515316
Record name 1-Cyclopentyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylpyrazol-4-ol

CAS RN

75702-86-2
Record name 1-Cyclopentyl-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75702-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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